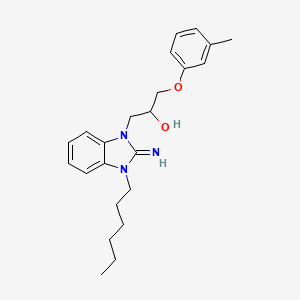
1-(3-hexyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV000445 is a compound from the Medicines for Malaria Venture (MMV) Malaria Box, a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of various parasites, making it a valuable candidate for further research and development in the field of infectious diseases .
Chemical Reactions Analysis
MMV000445 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV000445 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of antimalarial activity and the development of new antimalarial drugs.
Medicine: Potential use in the treatment of malaria and other parasitic infections.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of MMV000445 involves the inhibition of β-hematin formation, a crucial process in the life cycle of the malaria parasite. By inhibiting this process, MMV000445 disrupts the detoxification pathway of the parasite, leading to its death . The molecular targets and pathways involved in this mechanism are still under investigation, but it is believed to interfere with the heme detoxification pathway within the parasite .
Comparison with Similar Compounds
MMV000445 can be compared with other compounds in the MMV Malaria Box, such as MMV006913 and MMV019124. These compounds also exhibit antimalarial activity but differ in their chemical structure and potency . MMV000445 is unique due to its specific mechanism of action and its potential for further development as a therapeutic agent .
Similar Compounds
- MMV006913
- MMV019124
- MMV665807
- MMV665850
MMV000445 stands out due to its promising inhibitory effects on parasite growth and its potential for further development in the field of infectious diseases.
Biological Activity
The compound 1-(3-hexyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol (hereafter referred to as Compound A ) belongs to a class of benzimidazole derivatives known for their diverse biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
Compound A can be represented structurally as follows:
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. Compound A was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that Compound A inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
The anticancer potential of Compound A was assessed in several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound exhibited cytotoxic effects with IC50 values of 15 µM for MCF-7 and 20 µM for PC-3 cells after 48 hours of treatment . Mechanistic studies indicated that Compound A induces apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
Compound A has also been investigated for its anti-inflammatory properties. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with Compound A significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential role for Compound A in managing inflammatory diseases.
The biological activities of Compound A are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compound A inhibits key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells via mitochondrial pathways and caspase activation.
- Modulation of Cytokine Production : By inhibiting NF-kB signaling pathways, Compound A reduces the production of inflammatory cytokines.
Case Studies
A notable case study involved the administration of Compound A in a preclinical model of breast cancer. Mice treated with Compound A showed a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective anticancer agent .
Properties
Molecular Formula |
C23H31N3O2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-(3-hexyl-2-iminobenzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H31N3O2/c1-3-4-5-8-14-25-21-12-6-7-13-22(21)26(23(25)24)16-19(27)17-28-20-11-9-10-18(2)15-20/h6-7,9-13,15,19,24,27H,3-5,8,14,16-17H2,1-2H3 |
InChI Key |
WJZWXNNJEAGCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=CC(=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















